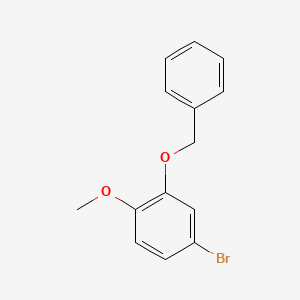

1-溴-3-(2,2-二甲氧基乙氧基)苯

描述

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is a brominated aromatic compound with additional ether functionalities. While the specific compound is not directly synthesized or characterized in the provided papers, related brominated aromatic compounds and their synthesis, properties, and applications are discussed, which can provide insights into the behavior and potential uses of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions, where bromine atoms are introduced into the aromatic ring. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol is achieved starting from a methoxymethyl-substituted phenyl methanol, using a multi-step process with an overall yield of 34% . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is reported, which is a precursor for graphene nanoribbons, indicating the potential for 1-Bromo-3-(2,2-dimethoxyethoxy)benzene to serve as a precursor for advanced materials .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis . The presence of bromine atoms can significantly influence the electronic properties of the molecule, as seen in the case of 1-Bromo-4-(2,2-diphenylvinyl)benzene, where the steric configuration hinders tight intermolecular packing, affecting its photoluminescence properties .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The reactivity of the bromine atom makes these compounds suitable for further functionalization. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, demonstrating the versatility of brominated compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine and other substituents. These properties include solubility, melting and boiling points, and reactivity. The introduction of bromine can increase the density and molecular weight of the compound. The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, for example, show that the solid-state fluorescence intensity is significantly higher than in solution, indicating aggregation-induced emission characteristics . Additionally, the X-ray structure determinations of various brominated benzenes reveal diverse packing motifs and intermolecular interactions, such as C–H···Br and C–Br···π, which can be relevant for understanding the solid-state properties of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene .

科学研究应用

合成和表征

合成技术: 1-溴-3-(2,2-二甲氧基乙氧基)苯及相关化合物通常使用Wittig-Horner反应和亲核反应等方法合成。这些合成技术对于制备用于各种研究应用的特定溴化化合物至关重要(Liang Zuo-qi, 2015)。

表征和计算研究: 这些化合物的详细表征是通过NMR、IR光谱和元素分析等技术进行的。此外,像密度泛函理论(DFT)计算这样的计算研究有助于理解它们的优化结构和性质(S. Patil et al., 2012)。

荧光和光致发光性质

- 荧光应用: 一些溴代苯衍生物表现出独特的荧光和光致发光性质。这些性质在溶液和固态中进行研究,为材料科学和光子学中潜在应用提供了见解(Liang Zuo-qi, 2015)。

化学反应性和应用

化学反应性和复杂分子的合成: 溴代苯化合物被用作合成更复杂分子的前体。这包括它们在交叉偶联反应中的应用以及合成具有特定电子性质的化合物(H. Fink et al., 1997)。

有机金属合成: 某些1-溴取代苯化合物是有机金属合成中多功能的起始材料。它们可以与有机金属中间体发生各种合成有用的反应(J. Porwisiak, M. Schlosser, 1996)。

属性

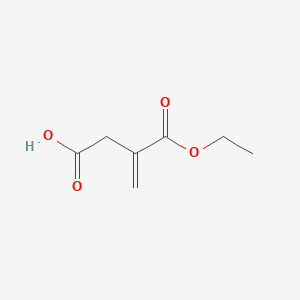

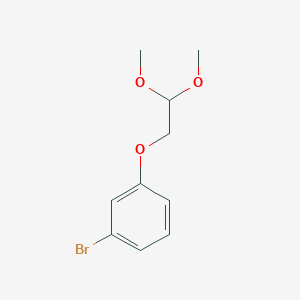

IUPAC Name |

1-bromo-3-(2,2-dimethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COC1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569308 | |

| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |

CAS RN |

62810-43-9 | |

| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

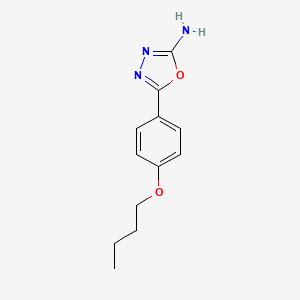

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)